SIRT5 inhibitor 9
CAS No.:
Cat. No.: VC16604198
Molecular Formula: C24H29ClN8O4S
Molecular Weight: 561.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H29ClN8O4S |
---|---|
Molecular Weight | 561.1 g/mol |
IUPAC Name | 3-[3-[[4-(2-chloroanilino)-6-(3,5-dimethoxyanilino)-1,3,5-triazin-2-yl]amino]propylcarbamothioylamino]propanoic acid |
Standard InChI | InChI=1S/C24H29ClN8O4S/c1-36-16-12-15(13-17(14-16)37-2)29-22-31-21(26-9-5-10-27-24(38)28-11-8-20(34)35)32-23(33-22)30-19-7-4-3-6-18(19)25/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,34,35)(H2,27,28,38)(H3,26,29,30,31,32,33) |
Standard InChI Key | QESBWEAXMQUJOF-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NCCCNC(=S)NCCC(=O)O)OC |
Introduction
Biochemical and Structural Characterization of SIRT5 Inhibitor 9
Chemical Identity and Synthesis
SIRT5 inhibitor 9 is a small-molecule compound with the chemical formula C24H29ClN8O4S and a molecular weight of 561.06 g/mol . Its synthesis involves modular chemical strategies, though specific synthetic pathways are proprietary. The compound features a thiourea-based warhead, a common motif in mechanism-based sirtuin inhibitors, which interacts with the catalytic domain of SIRT5 .
Mechanism of Action
SIRT5 inhibitor 9 operates via competitive inhibition, preferentially binding to the succinyl-lysine substrate pocket rather than the NAD+ cofactor site . This specificity is attributed to its structural mimicry of the endogenous substrate, enabling it to block the deacylation activity of SIRT5. Kinetic studies reveal a slow, tight-binding behavior, a hallmark of high-affinity inhibitors, which prolongs its interaction with the enzyme .
Table 1: Key Biochemical Properties of SIRT5 Inhibitor 9
Property | Value | Source |
---|---|---|
IC50 (SIRT5) | 4.07 μM | |
Selectivity (vs. SIRT2) | >60-fold | |
Molecular Weight | 561.06 g/mol | |
Binding Mode | Competitive (substrate site) |
Pharmacological Profile and Selectivity
Potency Against SIRT5
In enzymatic assays, SIRT5 inhibitor 9 exhibits an IC50 of 4.07 μM, making it one of the more potent inhibitors in its class . Comparatively, cyclic tripeptide-based inhibitors (e.g., compound 10 from ) show lower IC50 values (~2.2 μM), but SIRT5 inhibitor 9’s linear scaffold offers synthetic advantages and improved proteolytic stability over cyclic analogs .
Selectivity Across Sirtuin Isoforms
A critical advantage of SIRT5 inhibitor 9 is its ≥60-fold selectivity over SIRT1, SIRT2, SIRT3, and SIRT6 . This selectivity stems from its targeted interaction with residues Tyr102 and Arg105 in SIRT5’s substrate-binding pocket, which are less conserved in other sirtuins .
Therapeutic Implications in Cancer
Anticancer Activity in Preclinical Models
SIRT5 inhibitor 9 has shown promise in modulating cancer cell viability and apoptosis. In acute myeloid leukemia (AML), SIRT5 knockdown suppresses cell proliferation and enhances apoptosis by regulating glycine decarboxylase (GLDC) succinylation . While direct studies of SIRT5 inhibitor 9 in AML are lacking, its mechanism aligns with observed phenotypes in SIRT5-deficient cells, suggesting therapeutic potential .
Broader Oncological Applications
Beyond AML, SIRT5 is overexpressed in breast tumors, melanoma, and renal cell carcinoma . Inhibitors like SIRT5 inhibitor 9 could exploit SIRT5’s role in metabolic reprogramming, a hallmark of cancer, by disrupting pathways such as glycolysis and glutamine metabolism .
Structural Insights and Optimization Strategies
Co-Crystal Structures with SIRT5
Co-crystal structures of SIRT5 inhibitor 9 homologs (e.g., compound 37 from ) reveal critical interactions:
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The thiourea moiety forms hydrogen bonds with Asp147 and His158.
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The chlorophenyl group occupies a hydrophobic cleft near Arg105 .
These insights guide the rational design of analogs with enhanced potency and pharmacokinetic properties.
Challenges in Drug-Likeness
Despite its potency, SIRT5 inhibitor 9 faces challenges typical of peptidomimetics, including poor oral bioavailability and metabolic instability . Strategies such as cyclization (as seen in compound 10 ) or PEGylation could improve its pharmacokinetic profile.
Comparative Analysis with Other SIRT5 Inhibitors
Table 2: Comparison of Leading SIRT5 Inhibitors
Future Directions and Clinical Translation
Combination Therapies
Given SIRT5’s role in chemotherapy resistance, pairing SIRT5 inhibitor 9 with agents like venetoclax (BCL-2 inhibitor) could enhance efficacy in refractory cancers .
Biomarker Development
Identifying tumors with SIRT5 overexpression or GLDC succinylation defects could stratify patients likely to benefit from SIRT5 inhibitor 9 .
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